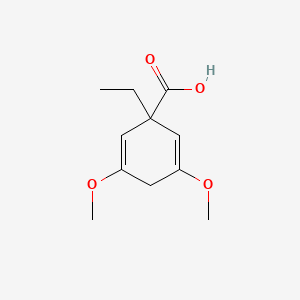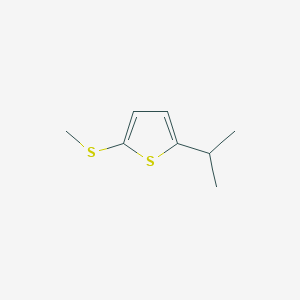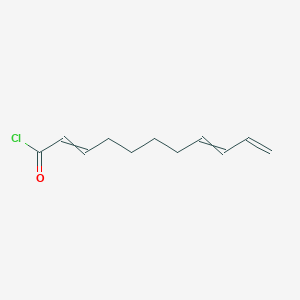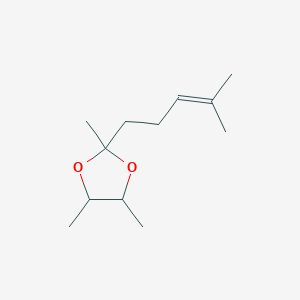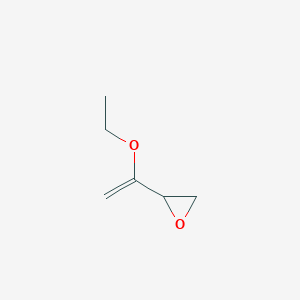
2-(1-Ethoxyethenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethoxyethenyl)oxirane is an organic compound belonging to the class of epoxides, which are characterized by a three-membered ring structure containing an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethenyl)oxirane can be achieved through several methods:
Alkene Epoxidation: This method involves the reaction of an alkene with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the epoxide.
Williamson Intramolecular Cyclization: Halogenated alcohols in the 2-position can cyclize in a basic medium to form oxiranes.
Darzens Reaction: This method involves the reaction of alpha-halogenated esters with aldehydes or ketones in a basic medium to form oxiranes.
Industrial Production Methods
On an industrial scale, the production of epoxides, including this compound, often involves the catalytic oxidation of alkenes using air or oxygen. This method is widely used due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethoxyethenyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: Epoxides are highly reactive due to the ring strain in the three-membered ring. They can undergo ring-opening reactions with nucleophiles such as water, alcohols, amines, and carboxylic acids. .
Oxidation and Reduction: Epoxides can be oxidized to form diols or reduced to form alcohols.
Substitution Reactions: Epoxides can undergo substitution reactions with various nucleophiles, leading to the formation of different functionalized products.
Common Reagents and Conditions
Acidic Conditions: Under acidic conditions, the epoxide ring can be protonated, making it more susceptible to nucleophilic attack.
Basic Conditions: Under basic conditions, nucleophiles such as hydroxide ions (OH-) can attack the less substituted carbon of the epoxide, leading to ring opening.
Major Products Formed
Diols: Formed through the hydrolysis of epoxides.
Alcohols: Formed through the reduction of epoxides.
Functionalized Derivatives: Formed through substitution reactions with various nucleophiles.
Aplicaciones Científicas De Investigación
2-(1-Ethoxyethenyl)oxirane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1-Ethoxyethenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring makes it highly reactive towards nucleophiles. The nucleophilic attack on the epoxide ring leads to ring opening and the formation of various products depending on the nucleophile and reaction conditions . The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the specific conditions under which the reaction occurs .
Comparación Con Compuestos Similares
Similar Compounds
Ethylene Oxide: The simplest epoxide, used extensively in the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Another common epoxide, used in the production of polyurethane foams and as a fumigant.
Butylene Oxide: Used in the production of surfactants and as a solvent.
Uniqueness
2-(1-Ethoxyethenyl)oxirane is unique due to its specific structure, which includes an ethoxyethenyl group. This structural feature imparts distinct reactivity and properties compared to other epoxides.
Propiedades
Número CAS |
103144-70-3 |
|---|---|
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
2-(1-ethoxyethenyl)oxirane |
InChI |
InChI=1S/C6H10O2/c1-3-7-5(2)6-4-8-6/h6H,2-4H2,1H3 |
Clave InChI |
BPTMSSOVQMZVLJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C)C1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


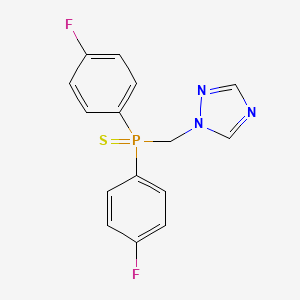
methanone](/img/structure/B14323951.png)
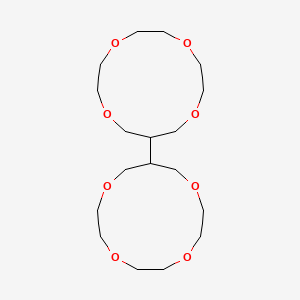
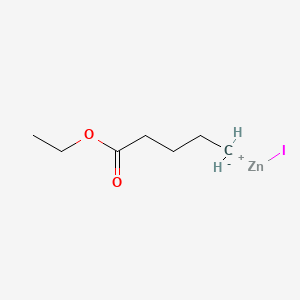
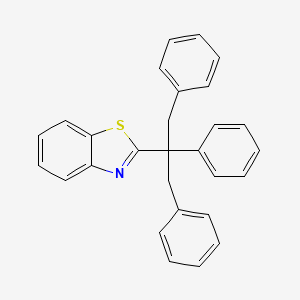
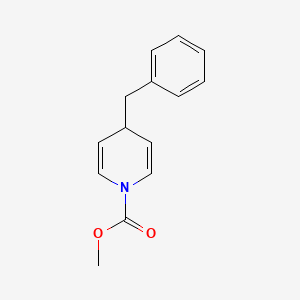
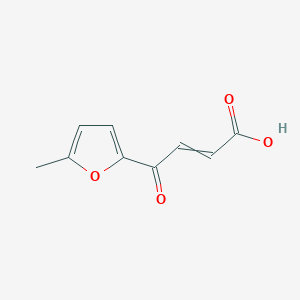
![1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride](/img/structure/B14323996.png)
